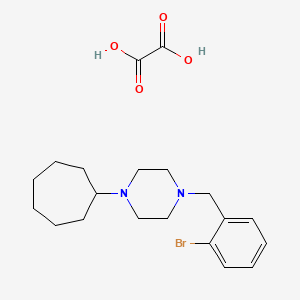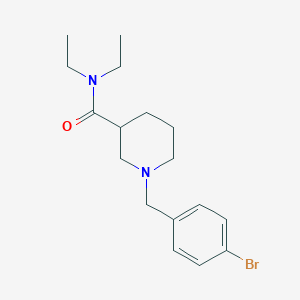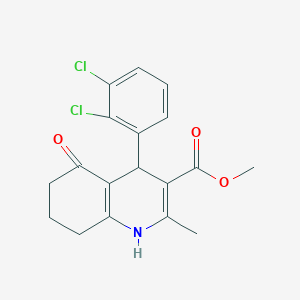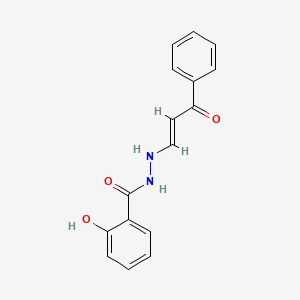
6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as FPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTD is a pyranone derivative that is synthesized through a simple and efficient process. In
Wissenschaftliche Forschungsanwendungen
FPTD has been found to have various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that FPTD exhibits cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. FPTD has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of FPTD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. FPTD has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
FPTD has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes involved in cancer cell growth. FPTD has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPTD is its simple and efficient synthesis method, making it a cost-effective candidate for further research. However, FPTD has some limitations, including its low solubility in water, which may affect its bioavailability and its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for FPTD research, including its potential as an anti-cancer agent and its use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of FPTD and to optimize its chemical properties for use in therapeutic applications. Additionally, FPTD could be used as a tool for studying the activity of certain enzymes involved in cancer cell growth, providing valuable insights into the development of new cancer treatments.
Conclusion:
In conclusion, FPTD is a promising chemical compound that has potential applications in various fields, including its use as an anti-cancer agent and in the treatment of inflammatory diseases. The simple and efficient synthesis method of FPTD makes it a cost-effective candidate for further research, although its low solubility in water may present some limitations. Future research should focus on optimizing the chemical properties of FPTD and fully understanding its mechanism of action to unlock its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of FPTD is a straightforward process that involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The resulting product is then treated with a reducing agent to form FPTD. This method has been found to be efficient and cost-effective, making FPTD a promising candidate for further research.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-14(2)11(9-5-7-10(16)8-6-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZIUAUPVXXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)

![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)
![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)

![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)